REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:30]([c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1)[N:37]1[CH2:38][CH2:39][C:40](=[O:43])[CH2:41][CH2:42]1.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH:12]([NH:13][CH:14]([CH3:15])[CH3:16])([CH3:17])[CH3:18].[Cl:19][c:20]1[n:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[cH:28][cH:29]1.[O:44]1[CH2:45][CH2:46][CH2:47][CH2:48]1>>[Cl:19][c:20]1[n:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[cH:28][c:29]1[C:40]1([OH:43])[CH2:39][CH2:38][N:37]([CH2:30][c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[CH2:42][CH2:41]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OC1(c2cc3ccccc3nc2Cl)CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |